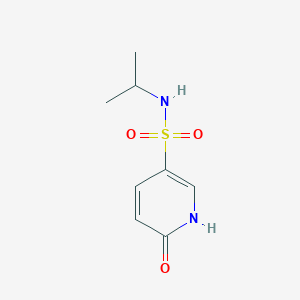
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dihydropyridine derivative with isopropylamine and a sulfonating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound shares a similar dihydropyridine core but differs in its functional groups.
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential to interact with biological targets in a specific manner, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
6-oxo-N-propan-2-yl-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-14(12,13)7-3-4-8(11)9-5-7/h3-6,10H,1-2H3,(H,9,11) |
Clave InChI |
XGYYVWVBUZLDRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


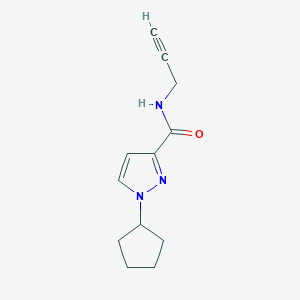
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
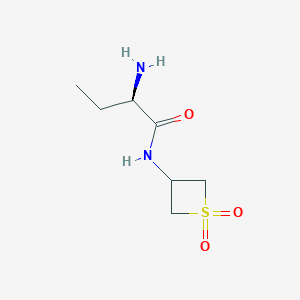
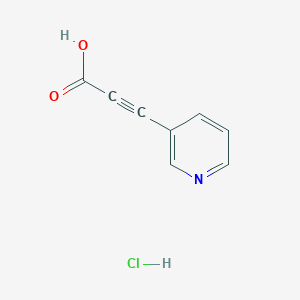
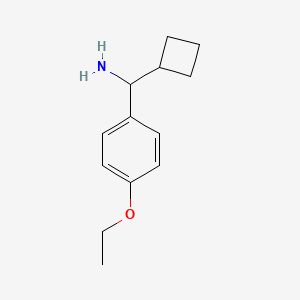
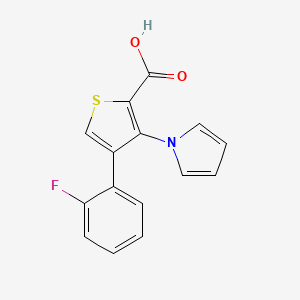

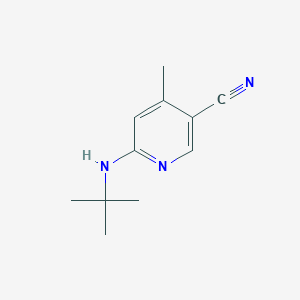


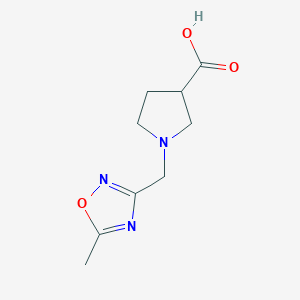
![2-(Pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13002952.png)
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
